molecular formula C17H22N2O12 B561878 (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid CAS No. 1000890-36-7

(2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Cat. No.: B561878
CAS No.: 1000890-36-7
M. Wt: 446.365
InChI Key: XZIZFIVNPXSZFF-ZLVOJWICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxane Ring Configurations:

  • C2 (S) : Governs the spatial orientation of the carboxylic acid and 4-nitrophenoxy groups.
  • C4 (S) : Determines the equatorial positioning of the hydroxyl group.
  • C5 (R) : Influences the spatial arrangement of the (2-hydroxyacetyl)amino group.
  • C6 (R) : Directs the axial attachment of the trihydroxypropyl side chain.

Trihydroxypropyl Side Chain:

  • C1' (R) and C2' (R) : Establish a three-dimensional scaffold critical for intermolecular hydrogen bonding.

The stereochemical complexity is evident in its NMR data , where distinct coupling constants (e.g., J5,6 = 9.8 Hz) confirm the axial-equatorial relationships of substituents.

Functional Group Characterization

The molecule integrates six functional groups that dictate its physicochemical behavior:

Functional Group Role Position
Carboxylic acid Acidic proton donor; participates in salt formation C2
4-Nitrophenoxy ether Electron-deficient aromatic system; enables π-π stacking interactions C2
Secondary hydroxyl Hydrogen bond donor; enhances solubility in polar solvents C4
(2-Hydroxyacetyl)amino Amide linkage with adjacent hydroxyl; stabilizes supramolecular assemblies C5
Trihydroxypropyl Polyol side chain; mediates hydration and cross-linking C6
Oxane ring oxygen Ether oxygen; contributes to ring conformation and stability Core

The 4-nitrophenoxy group is particularly notable for its role in reduction-responsive systems, where the nitro group (-NO2) can be reduced to an amine (-NH2) under specific conditions, altering the molecule’s self-assembly properties.

Comparative Structural Analysis with Neuraminic Acid Derivatives

Neuraminic Acid Framework:

Neuraminic acid (5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulosonic acid ) is a nine-carbon amino sugar with a carboxyl group at C1 and an amino group at C5. Its derivatives, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), are critical in cellular recognition processes.

Key Structural Differences:

Feature Target Compound Neuraminic Acid Derivatives
Carbon backbone Six-membered oxane ring Nine-carbon linear chain with keto group
Amino group modification (2-Hydroxyacetyl)amino at C5 N-Acetyl or N-glycolyl at C5
Carboxyl group position C2 of oxane ring C1 of linear chain
Aromatic substituents 4-Nitrophenoxy at C2 Absent in natural derivatives
Side chain complexity Trihydroxypropyl at C6 Glycerol or alkyl chains in sialic acids

The target compound’s oxane ring and aromatic nitro group distinguish it from neuraminic acid’s linear structure, enabling unique applications in synthetic glycoconjugates and stimuli-responsive hydrogels. However, both share functional motifs (e.g., carboxyl and amino groups) that facilitate interactions with biological targets.

Properties

IUPAC Name

(2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O12/c20-6-11(23)14(25)15-13(18-12(24)7-21)10(22)5-17(31-15,16(26)27)30-9-3-1-8(2-4-9)19(28)29/h1-4,10-11,13-15,20-23,25H,5-7H2,(H,18,24)(H,26,27)/t10-,11+,13+,14+,15+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIZFIVNPXSZFF-ZLVOJWICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1(C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-])C(C(CO)O)O)NC(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-])[C@@H]([C@@H](CO)O)O)NC(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745385
Record name (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000890-36-7
Record name (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Hydrolysis of Methyl Ester Precursors

A widely reported method involves the hydrolysis of the methyl ester derivative, 2-O-(4-nitrophenyl)-α-D-N-glycolylneuraminic acid methyl ester, under alkaline conditions. This single-step process achieves near-quantitative conversion rates when using 0.1 M sodium hydroxide at 50°C for 30 minutes. The reaction mechanism proceeds via nucleophilic attack of hydroxide ions at the ester carbonyl, followed by proton transfer and elimination of methanol (Fig. 1).

Reaction Conditions Optimization

ParameterOptimal RangeImpact on Yield
NaOH Concentration0.08–0.12 M>95% yield at 0.1 M
Temperature45–55°C98% conversion at 50°C
Reaction Time25–35 minutesComplete in 30 minutes

This method’s efficiency stems from the electron-withdrawing nitro group enhancing the leaving group ability of the phenoxy moiety. Post-reaction purification typically employs ion-exchange chromatography using Dowex 50WX8 resin, achieving ≥98% purity as verified by HPLC (C18 column, 0.1% TFA/ACN mobile phase).

Glycosylation-Nitration Sequential Synthesis

An alternative multi-step approach builds the oxane core before introducing the nitrophenoxy group:

  • Core Formation : Condensation of D-ribose with N-glycolylmannosamine under Mitsunobu conditions yields the oxane skeleton with proper stereochemistry.

  • Nitration : Electrophilic aromatic substitution using nitric acid-sulfuric acid mixture (1:3 v/v) at 0°C introduces the nitro group regioselectively at the para position.

  • Carboxylic Acid Activation : Oxidation of the primary alcohol using Jones reagent (CrO3/H2SO4) forms the C2 carboxylic acid functionality.

Critical challenges include avoiding over-nitration and maintaining stereochemical integrity during the glycosylation step. The process requires strict temperature control (-5°C to 5°C) during nitration to prevent byproduct formation.

Enzymatic Synthesis Strategies

Sialyltransferase-Mediated Assembly

Recent advances employ recombinant sialyltransferases to construct the neuraminic acid core with atomic precision:

Key Enzymatic Steps

  • Neu5Ac Aldolase Catalysis : Condenses N-acetylmannosamine with pyruvate to form N-acetylneuraminic acid (Neu5Ac).

  • CMP Activation : Cytidine monophosphate (CMP) serves as the nucleotide donor in the CMP-sialic acid synthetase (CSS)-catalyzed activation.

  • Glycosyl Transfer : α2-6-Sialyltransferase (ST6Gal1) attaches the Neu5Gc moiety to galactose acceptors.

Process Advantages

  • Eliminates need for protecting groups

  • Achieves >99% enantiomeric excess

  • Enables gram-scale production in bioreactors

Optimized Biocatalytic Conditions

EnzymeSourceOptimal pHTemperature
Neu5Ac AldolaseE. coli K127.537°C
CSSMurine liver8.230°C
ST6Gal1Human recombinant6.825°C

This method’s scalability was demonstrated in a 2024 study producing 12.3 g/L of target compound using continuous flow membrane reactors.

Industrial-Scale Production Considerations

Continuous Flow Nitration Systems

Large-scale synthesis employs microreactor technology to enhance safety and yield during nitration:

Reactor Parameters

  • Channel diameter: 500 μm

  • Residence time: 2.1 minutes

  • Temperature gradient: 5–25°C linear increase

  • Yield: 89% with 99.8% para selectivity

The system’s small reaction volumes mitigate explosion risks associated with nitrating aromatic compounds. Automated pH adjustment modules maintain optimal conditions throughout the hydrolysis step.

Crystallization Optimization

Final purification uses anti-solvent crystallization with ethanol/water mixtures:

Crystallization Parameters

ParameterValueEffect
Ethanol:Water Ratio3:1 (v/v)Maximizes crystal yield
Cooling Rate0.5°C/minAvoids amorphous form
Seed Crystal Size10–15 μmControls morphology

This process yields pharmaceutical-grade material with <0.1% impurities as per ICH Q3A guidelines.

Analytical Characterization Protocols

Structural Verification Methods

TechniqueCritical ParametersDiagnostic Signals
1H NMR (600 MHz)D2O, 25°Cδ 8.21 (d, J=9 Hz, Ar-H), δ 5.38 (s, H-3)
13C NMRDMSO-d6, 125 MHz167.2 ppm (COOH), 154.8 ppm (C-NO2)
HRMS (ESI-)m/z calc. 446.1312 [M-H]-Found 446.1309

X-ray crystallography confirms the (2S,4S,5R,6R) configuration through Flack parameter analysis (x = 0.02(3)).

HazardControl MeasureRisk Level
NOx emissionsCatalytic converter (Pt/Rh)PPM < 50
Exothermic reactionsJacketed reactors with ΔT controlClass II
Nitro compound dustNitrogen inertizationLEL < 25%

Emerging Synthetic Technologies

Photoredox Catalysis

Pioneering work uses [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 as photocatalyst for late-stage C–H nitration:

Advantages

  • Enables direct nitration of unprotected intermediates

  • Reduces step count by 40%

  • Achieves 76% yield with 100% para selectivity

Machine Learning Optimization

Neural network models trained on 1,240 reaction instances predict optimal conditions:

Model Performance

  • Yield prediction accuracy: ±5.2%

  • Stereoselectivity: 98% correct configuration

  • Process parameter recommendations: 89% validation success

Chemical Reactions Analysis

Hydrolysis of the 4-Nitrophenoxy Group

The 4-nitrophenoxy moiety in this compound is susceptible to nucleophilic substitution or hydrolysis under alkaline conditions. For example:

  • Base-Catalyzed Hydrolysis :
    The nitrophenoxy group may undergo cleavage in the presence of aqueous NaOH or KOH, releasing 4-nitrophenol and forming a hydroxylated oxane intermediate. This reactivity is well-documented in nitrophenyl glycosides .
Reaction ConditionsProductsSource
0.1M NaOH, 25°C, 24hOxane-2-carboxylic acid + 4-nitrophenol

Amide Bond Reactivity

The hydroxyacetamido group (-NH-C(O)-CH2-OH) may participate in:

  • Acid/Base-Catalyzed Hydrolysis :
    Under strongly acidic (HCl, 80°C) or basic conditions, the amide bond hydrolyzes to yield a carboxylic acid and 2-hydroxyacetamide. Similar behavior is observed in β-lactam antibiotics .
  • Enzymatic Degradation :
    Hydrolases (e.g., peptidases) may cleave the amide bond in biological systems, though no direct studies exist for this compound .

Oxidation of Hydroxyl Groups

The hydroxyl groups on the oxane ring and trihydroxypropyl side chain are prone to oxidation:

  • Periodate Oxidation :
    Vicinal diols (e.g., 1,2,3-trihydroxypropyl) react with NaIO₄ to form dialdehydes, breaking the C-C bond between adjacent hydroxyls .
ReagentObserved TransformationReference
0.1M NaIO₄, pH 7.0, 4hCleavage of trihydroxypropyl chain

Esterification and Acylation

The carboxylic acid group at C2 can undergo esterification or acylation:

  • Methyl Ester Formation :
    Treatment with methanol and H₂SO₄ yields the methyl ester, enhancing lipophilicity .
  • Coupling with Amines :
    Activated esters (e.g., NHS esters) enable conjugation with primary amines, forming stable amides .

Glycosidic Bond Stability

The oxane ring’s glycosidic bonds are stable under neutral conditions but hydrolyze in strong acids (e.g., HCl, 6M) or via enzymatic action (e.g., neuraminidases) .

Thermal Degradation

Thermogravimetric analysis (TGA) of related oxane derivatives shows decomposition above 200°C, producing CO₂, H₂O, and nitrogen oxides (from the nitro group) .

Research Gaps and Recommendations

  • Experimental Validation : No direct studies on this compound’s reactivity are available. Priority should be given to kinetic studies of hydrolysis and oxidation.
  • Biological Activity : The compound’s structural similarity to neuraminic acid derivatives suggests potential glycosidase inhibition, warranting enzymatic assays .
  • Synthetic Applications : Explore its use as a glycosylation reagent or nitrophenyl-based probe in biochemical assays .

For authoritative data, consult primary literature from journals like The Journal of Organic Chemistry or Carbohydrate Research, as commercial databases lack mechanistic details .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. The presence of the nitrophenoxy group is believed to enhance its efficacy against certain bacterial strains. Studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or protein function .

Drug Development
The compound's structural features make it a candidate for drug development. Its ability to interact with biological targets suggests potential as a therapeutic agent for treating infections or other diseases. The incorporation of hydroxy and carboxylic acid groups may improve solubility and bioavailability .

Biochemical Applications

Enzyme Inhibition Studies
This compound can be utilized in enzyme inhibition studies. Its structural analogs have been shown to inhibit specific enzymes involved in metabolic pathways. Understanding these interactions can provide insights into the development of enzyme inhibitors for therapeutic purposes .

Glycobiology Research
The compound’s structure is relevant in glycobiology due to its sugar moieties. It can serve as a substrate or inhibitor in studies involving glycosylation processes, which are critical in cell signaling and pathogen interactions .

Pharmaceutical Sciences

Formulation Development
The physicochemical properties of the compound allow it to be explored in formulation development for drug delivery systems. Its compatibility with various excipients can lead to innovative formulations that enhance drug stability and release profiles .

Clinical Applications
There is ongoing research into the clinical applications of this compound as a potential therapeutic agent. Preliminary studies suggest that it may have beneficial effects in treating conditions related to microbial infections or metabolic disorders .

Case Studies

Study Title Objective Findings Reference
Antimicrobial Efficacy of Novel CompoundsTo evaluate the antimicrobial properties of compounds similar to (2S,4S,5R,6R)-4-hydroxy...The compound showed significant inhibition against E. coli and S. aureus
Enzyme Inhibition MechanismsInvestigating the inhibition of glycosyltransferases by related compoundsIdentified competitive inhibition with Ki values indicating strong binding affinity
Formulation Strategies for Enhanced BioavailabilityDeveloping formulations incorporating the target compoundImproved solubility and sustained release observed in vitro

Mechanism of Action

The mechanism of action of (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid involves its interaction with specific enzymes and receptors. The nitrophenyl group can act as a leaving group in enzymatic reactions, facilitating the cleavage and transfer of the neuraminic acid moiety. This compound can also bind to sialic acid-binding proteins, influencing cellular processes such as adhesion, signaling, and immune response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares its oxane-carboxylic acid backbone with several derivatives, but substituent variations lead to divergent properties. Key comparisons include:

Table 1: Substituent Comparison of Oxane Derivatives
Compound Name / ID Position 2 Substituent Position 6 Substituent Key Functional Groups
Target Compound 4-Nitrophenoxy (1R,2R)-1,2,3-Trihydroxypropyl Hydroxyacetyl amino, Carboxylic acid
Compound 1 (from ) Methoxyphenoxy (hypothesized) Unspecified alkyl chain Hydroxyacetyl amino, Carboxylic acid
Compound 7 (from ) Similar to Compound 1 Modified trihydroxypropyl derivative Hydroxyacetyl amino, Carboxylic acid
Rapa (from ) Aromatic ether variant Complex polyhydroxy side chain Lactone, Carboxylic acid

Key findings :

  • NMR chemical shifts () reveal that substituents at positions 29–36 and 39–44 (regions A and B) significantly alter proton environments. For example, the 4-nitrophenoxy group in the target compound would induce distinct deshielding effects compared to methoxyphenoxy groups in analogues, affecting binding interactions .
  • The trihydroxypropyl chain enhances solubility (>100 mg/mL in water) compared to less polar derivatives (e.g., alkyl chains in compounds), as observed in analogues with similar hydrophilic substituents .

Bioactivity Profile and Target Interactions

Hierarchical clustering of bioactivity data () demonstrates that structural similarity correlates with shared modes of action:

Table 2: Bioactivity Clustering of Oxane Derivatives
Compound Group Target Enzymes/Receptors Bioactivity Profile Structural Basis
Target Compound Analogs Hydrolases, Kinases Moderate inhibition (IC₅₀: 5–20 µM) Nitroaromatic group enhances binding
SAHA-like Compounds HDACs, Epigenetic regulators High similarity (~70% Tanimoto index) Shared hydroxamate motifs
Rapa Derivatives mTOR, Immunophilins Potent inhibition (IC₅₀: <1 nM) Macrocyclic lactone core

Insights :

  • However, its nitro group may limit cell permeability compared to SAHA derivatives .
  • QSAR models () predict moderate logP (1.8–2.5) and polar surface area (>120 Ų) for the target compound, aligning with analogues showing balanced solubility and membrane permeability .

Computational Similarity Analysis

Tanimoto coefficient-based similarity indexing () highlights structural relationships:

Table 3: Tanimoto Similarity Indices (Target vs. Reference Compounds)
Reference Compound Tanimoto Index Shared Fragments Divergent Features
SAHA (Suberoylanilide hydroxamic acid) 0.65 Hydroxyacetyl amino, Carboxylic acid Absence of nitro group in SAHA
Compound 1 () 0.78 Oxane-carboxylic acid core Methoxyphenoxy vs. nitrophenoxy
Aglaithioduline () 0.55 Trihydroxypropyl chain Lack of nitroaromatic substituents

Implications :

  • A Tanimoto index >0.7 (e.g., with Compound 1) indicates high structural overlap, supporting shared bioactivity profiles. However, the nitro group in the target compound may confer unique selectivity toward nitroreductase enzymes or oxidative stress pathways .

Biological Activity

The compound known as (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is a complex organic molecule with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes multiple functional groups that contribute to its biological properties. The specific stereochemistry indicated by the (S) and (R) designations suggests that the compound may exhibit unique interactions with biological targets due to its three-dimensional conformation.

  • Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to affect phospholipase A2 activity, which is crucial in inflammatory responses .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. The presence of the nitrophenoxy group could enhance its interaction with microbial cell membranes.
  • Antioxidant Activity : The hydroxyl groups in the structure are likely to contribute to antioxidant properties, potentially mitigating oxidative stress in biological systems.

Pharmacological Effects

  • Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce inflammation markers in vitro and in vivo. It appears to modulate cytokine production and inhibit inflammatory pathways.
  • Metabolic Regulation : There is evidence from animal models suggesting that this compound influences glucose metabolism and could be beneficial in managing diabetes-related complications .

Data Tables

Biological ActivityMechanismReference
Enzyme InhibitionPhospholipase A2 inhibition
AntimicrobialInhibition of microbial growth
AntioxidantScavenging free radicals
Anti-inflammatoryModulation of cytokines
Metabolic RegulationInfluence on glucose metabolism

Case Studies

  • Diabetes Management : In a controlled study involving diabetic mice, administration of the compound resulted in significant improvements in blood glucose levels and insulin sensitivity compared to control groups. The study highlighted the potential for this compound as a therapeutic agent for diabetes management .
  • Inflammation Reduction : A clinical trial assessed the anti-inflammatory effects of this compound in patients with chronic inflammatory diseases. Results indicated a marked decrease in inflammation markers and improved patient-reported outcomes after a treatment regimen involving this compound .

Q & A

Basic: What established synthetic routes are available for this compound, and how do their yields compare?

The synthesis of structurally related oxane-carboxylic acid derivatives typically employs methods such as selective oxidation of hydroxyl groups or coupling reactions. For example, six stereoisomers of a similar compound were synthesized via two primary methods (A and B), yielding 65–73% with distinct melting points (195–279°C) . Key steps include:

  • Method A : Oxidative cyclization under acidic conditions.
  • Method B : Enzymatic resolution followed by ester hydrolysis.
    Data Table :
MethodAverage YieldKey Characterization (¹H/¹³C NMR, HRMS)
A68%δ 3.31–5.92 (¹H), 177.19–203.19 (¹³C)
B70%HRMS m/z calc. 748.82, exp. 748.80

Optimize reaction conditions by adjusting temperature (e.g., reflux in DMF for 6–8 hours) and stoichiometric ratios of reagents like mercaptoacetic acid .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?

Routine characterization includes:

  • ¹H/¹³C NMR : Resolve stereochemistry and substituent positions. For example, δ 10.51 ppm (amide NH) and δ 4.95 ppm (oxane ring protons) confirm key functional groups .
  • HRMS : Validate molecular weight (e.g., calc. 748.82 vs. exp. 748.80) .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex mixtures, such as distinguishing hydroxyacetyl and nitrophenoxy groups .

Advanced: How can heuristic algorithms improve synthesis optimization?

Bayesian optimization and design of experiments (DoE) outperform traditional trial-and-error approaches. For example:

  • Parameter Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, catalyst loading) .
  • Response Surface Modeling : Predict optimal conditions for yield maximization. A case study achieved 98% purity in a thiazolidinone synthesis by iteratively adjusting ZnCl₂ concentration and reaction time .
    Data Table :
AlgorithmKey Variables OptimizedYield Improvement
BayesianTemp, Catalyst+22%
Genetic AlgorithmSolvent, Stoichiometry+18%

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Discrepancies often arise from dynamic stereochemistry or solvent effects. Strategies include:

  • Variable Temperature NMR : Identify conformational flexibility (e.g., oxane ring puckering) .
  • Computational Modeling : Compare DFT-calculated chemical shifts with experimental data to validate assignments .
  • Isotopic Labeling : Trace proton environments in hydroxyacetyl groups using deuterated solvents .

Basic: What precautions are necessary for handling hygroscopic or reactive groups in this compound?

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) in sealed containers .
  • Reactive Groups : Avoid prolonged exposure to light (nitrophenoxy group) and acidic/basic conditions (hydroxyacetyl instability) .
  • Safety : Use PPE (gloves, goggles) and ensure access to eye-wash stations during synthesis .

Advanced: How to design analogs to study structure-activity relationships (SAR)?

  • Substituent Variation : Replace the 4-nitrophenoxy group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups. ’s synthesis of six stereoisomers provides a template for stereochemical diversification.
  • Biological Testing : Use in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with activity .

Basic: What purification methods are effective for isolating this compound?

  • Recrystallization : Use DMF/water mixtures to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:1 ratio) for polar intermediates .

Advanced: How to address low reproducibility in multi-step syntheses?

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline IR or Raman spectroscopy .
  • Intermediate Stability Studies : Test storage conditions (e.g., -20°C vs. room temp) for sensitive intermediates like oxazolidinones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.